molecular formula C13H18N2O6 B11967388 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol CAS No. 20188-65-2

1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol

Cat. No.: B11967388
CAS No.: 20188-65-2
M. Wt: 298.29 g/mol
InChI Key: CYKWATZSCQBYBA-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol is a synthetically designed chemical entity that combines a benzimidazole heterocycle with a fully substituted hexaol chain. The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science, known for its ability to interact with various biological targets through hydrogen bonding and pi-stacking interactions . This particular derivative is characterized by its polyhydroxylated side chain, which significantly enhances its hydrophilicity and potential for forming extensive hydrogen-bonding networks. This makes it a compound of high interest for several research areas. In pharmaceutical research, it may be investigated as a multifunctional building block for the development of multitarget-directed ligands, a strategy particularly relevant for complex diseases . The hexaol moiety could mimic sugar moieties, suggesting potential applications in designing glycosidase inhibitors or as a precursor for molecular probes in chemical biology. Furthermore, the physicochemical properties conferred by the multiple hydroxyl groups make this compound a candidate for exploration in crystal engineering and the development of novel supramolecular architectures . Researchers can utilize this high-purity compound for screening campaigns, as a synthetic intermediate, or for fundamental studies on the effect of polyol substitutions on the solubility and binding affinity of benzimidazole-based structures. This product is strictly for research use and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

20188-65-2

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C13H18N2O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13/h1-4,8-12,16-21H,5H2,(H,14,15)

InChI Key

CYKWATZSCQBYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Halogenation and Functional Group Interconversion

Chlorination at the C-5 position of the benzimidazole ring is achieved using phosphorus oxychloride (POCl₃) in the presence of catalytic dimethylformamide (DMF). This step is critical for introducing reactive sites for subsequent coupling with the hexane chain. Lithium diisopropylamide (LDA)-mediated deprotonation followed by treatment with hexachloroethane (C₂Cl₆) enables regioselective halogenation, though excess LDA risks forming undesired side products.

Hexane Backbone Synthesis and Coupling Strategies

The hexane-1,2,3,4,5,6-hexaol component is synthesized via glucose hydrogenation or asymmetric dihydroxylation of hex-1-ene derivatives. Protecting group strategies are indispensable:

Protecting GroupConditionsDeprotection MethodYield (%)
AcetylAc₂O, pyridineNaOH/MeOH78
BenzylBnBr, K₂CO₃H₂/Pd-C82
TBDMSTBDMSCl, imidazoleTBAF/THF65

Coupling the hexane chain to the benzimidazole core employs palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura conditions using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/ethanol (3:1) at 80°C for 24 hours achieve C–C bond formation between boronic ester-functionalized hexane derivatives and halogenated benzimidazoles. Alternative methods include:

  • Reductive Amination : Sodium triacetoxyborohydride (NaBH(OAc)₃) mediates coupling between benzimidazole-amines and hexane-derived aldehydes in dichloroethane (DCE).

  • Amide Coupling : HATU/DIPEA-mediated conjugation of carboxylic acid derivatives to aminobenzimidazoles in DMF at 35°C.

Reaction Optimization and Process Challenges

Solvent and Temperature Effects

Cyclization yields vary significantly with solvent polarity:

SolventDielectric Constant (ε)Yield (%)
DCM8.9372
THF7.5868
Toluene2.3881
DMF36.745

Elevated temperatures (>100°C) in sealed tube reactions improve reaction rates but risk hydroxyl group degradation. Microwave-assisted synthesis at 150°C for 10 minutes achieves comparable yields to 24-hour thermal reactions.

Catalytic Systems

Lewis acids critically influence coupling efficiency:

CatalystLoading (mol%)Conversion (%)
AlCl₃1088
FeCl₃576
SnCl₄1592
CaCl₂2081

Calcium chloride dihydrate (CaCl₂·2H₂O) proves particularly effective for imine formation steps, likely due to its dual role as a desiccant and catalyst.

Purification and Characterization

Crude products typically contain 70–80% purity due to residual solvents and deprotection byproducts. Multi-stage purification protocols are essential:

  • Flash Chromatography : Silica gel with gradient elution (DCM/MeOH 9:1 → 7:3) removes polar impurities.

  • Recrystallization : Ethyl acetate/hexane (1:5) at −20°C yields crystalline product with >99% HPLC purity.

  • Ion-Exchange Chromatography : CM Sepharose® columns eliminate ionic contaminants from mesylate salts.

Critical characterization data:

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 2H, ArH), 5.42 (m, 6H, -OH), 4.11–3.89 (m, 6H, hexane CH₂)

  • HRMS : m/z [M+H]⁺ calcd for C₁₉H₂₇N₂O₆: 379.1864; found 379.1861

Industrial-Scale Production Considerations

Batch processes face challenges in:

  • Exothermic Control : Gradual reagent addition maintains temperatures <50°C during benzimidazole cyclization

  • Waste Management : POCl₃ hydrolysis generates HCl requiring neutralization with NaOH scrubbers

  • Cost Analysis :

ComponentCost/kg (USD)Contribution (%)
HATU320041
Pd(PPh₃)₄280036
Hexane derivatives45012
Solvents808

Continuous flow systems reduce catalyst loading by 60% through improved mass transfer .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives and hexane derivatives with modified functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following properties:

  • Molecular Formula : C13H18N2O6
  • Molecular Weight : 298.29 g/mol
  • Density : 1.645 g/cm³
  • Boiling Point : 790.2 °C
  • Flash Point : 431.7 °C

The structure features a benzimidazole ring attached to a hexane backbone with six hydroxyl groups, making it a polyol. This unique combination of functional groups influences its solubility and reactivity in biological systems .

Antimicrobial Activity

Research indicates that compounds containing benzimidazole moieties often exhibit antimicrobial properties. The hydroxyl groups in 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol may enhance its interaction with microbial membranes or enzymes, potentially leading to effective treatments against various pathogens .

Anticancer Potential

Benzimidazole derivatives have been studied for their anticancer activities. The compound's ability to modulate enzyme activity through hydrogen bonding interactions may contribute to its effectiveness in targeting cancer cells. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in certain cancer lines .

Drug Delivery Systems

Due to its polyol nature, this compound can be utilized as a drug delivery vehicle. The hydroxyl groups can form hydrogen bonds with drug molecules, enhancing solubility and stability. This property is particularly beneficial for hydrophobic drugs that require solubilization for effective delivery .

Polymer Synthesis

The chemical structure of this compound allows it to serve as a monomer in polymer synthesis. Its multiple hydroxyl groups can participate in polymerization reactions to produce polyols or polyurethanes with enhanced properties such as flexibility and thermal stability .

Coating Materials

In materials science, the compound may be used to develop coatings with improved adhesion and moisture resistance due to the presence of hydroxyl groups. These coatings can be applied in various industries including automotive and construction for protective purposes .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of benzimidazole derivatives against various bacterial strains. Results indicated that compounds similar to this compound exhibited significant antibacterial activity due to their ability to disrupt bacterial cell walls .

Case Study 2: Drug Delivery Mechanism

Another research article detailed the use of benzimidazole derivatives in drug delivery systems. The study demonstrated that incorporating compounds like this compound into lipid-based formulations significantly improved the bioavailability of poorly soluble drugs .

Mechanism of Action

The mechanism of action of 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents/Features Synthesis Highlights Key Properties/Activities Reference ID
1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol Hexane backbone with six hydroxyl groups Hypothetical: Acidic condensation of o-phenylenediamine with a hexaol precursor (e.g., hexane-1,2,3,4,5,6-hexaol) under reflux High hydrophilicity, potential metal chelation, enzyme inhibition via H-bonding N/A
Benzimidazole urea derivatives (e.g., 3a-d) Urea groups at position 3 Reaction of 2-(1H-benzo[d]imidazol-2-yl)aniline with isocyanates in ethanol Moderate solubility in polar solvents (DMSO), antimicrobial activity
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol (10) Ethanol substituent Literature-based synthesis with o-phenylenediamine and lactic acid Lower hydrophilicity; precursor to ketone derivatives
Benzimidazole-chalcone hybrids (3a-e) Chalcone (α,β-unsaturated ketone) substituents Claisen-Schmidt condensation of 1-(1H-benzo[d]imidazol-2-yl)ethanone with aldehydes Anticancer activity, trans-configuration confirmed by J = 15.9–16.1 Hz in HNMR
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one (4d) Hexanone backbone with phenyl substituent Acidic reflux of o-phenylenediamine with 2-benzoylcyclohexanone Crystalline solid (mp 134–135°C), 45% yield
Oxadiazole-thiol derivatives (e.g., 606091-78-5) 1,3,4-Oxadiazole-thiol moiety Multi-step synthesis with heterocyclic coupling Potential enzyme inhibition (α-glycosidase)

Physicochemical Properties

  • Hydrophilicity: The hexaol derivative’s six hydroxyl groups enhance water solubility compared to lipophilic analogs like chalcones or phenyl-hexanone derivatives.
  • Melting Points: Urea derivatives exhibit higher melting points (e.g., 3a: 248–250°C) due to hydrogen bonding, whereas hexanone derivatives (4d: 134–135°C) are lower . The hexaol likely has an elevated mp (>200°C) due to extensive H-bonding.

Biological Activity

1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol is a complex organic compound characterized by a hexane backbone with six hydroxyl groups and a benzimidazole moiety. Its chemical formula is C13H18N2O6. The presence of both hydrophilic hydroxyl groups and a hydrophobic benzimidazole ring suggests significant potential for diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The unique structure of this compound enhances its solubility and reactivity. The benzimidazole portion contributes to its potential interactions with various biological targets.

Property Details
Molecular Formula C13H18N2O6
Molecular Weight 298.29 g/mol
IUPAC Name 1-(1H-benzimidazol-2-yl)hexane-1,2,3,4,5,6-hexol
CAS Number 20188-65-2

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through its hydroxyl groups and its interaction with the benzimidazole ring. These interactions enhance binding affinities to various proteins and receptors.

Research indicates that compounds containing benzimidazole structures often exhibit significant biological activities such as:

  • Neuropharmacological Effects : It has been suggested that this compound may modulate gamma-aminobutyric acid type A (GABA_A) receptors, enhancing inhibitory neurotransmission in the brain.
  • Antimicrobial Activity : Similar compounds have demonstrated effective antimicrobial properties against various pathogens including Staphylococcus aureus and Candida albicans. The structural features of this compound may confer similar properties .

Case Studies

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives:

  • Antimicrobial Efficacy : A study reported that derivatives of benzimidazole exhibited significant activity against Staphylococcus aureus (including MRSA) and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL for certain compounds .
  • Molecular Docking Studies : Molecular docking analyses have revealed that benzimidazole derivatives can bind effectively to essential bacterial proteins such as FtsZ (a key player in bacterial cell division), suggesting a mechanism for their antibacterial action .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Ring : This can be achieved by condensing o-phenylenediamine with carboxylic acids under acidic conditions.
  • Attachment of the Hexane Chain : The hexane chain with hydroxyl groups is introduced through nucleophilic substitution reactions where the benzimidazole ring reacts with a hexane derivative.

These methods can be optimized for yield and purity using catalysts and controlled reaction conditions .

Comparative Analysis

A comparison of this compound with other benzimidazole derivatives illustrates its unique attributes:

Compound Name Structural Features Biological Activity
1-Methyl-2-phenyl-1H-benzimidazoleBenzimidazole ring with phenyl substituentAntimicrobial activity
4-(1H-Benzo[d]imidazol-2-yl)anilineBenzimidazole attached to anilinePotential anticancer properties
6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinolineContains both quinoline and benzimidazoleExhibits fluorescence and anti-cancer properties

Q & A

Q. What are the common synthetic routes for 1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol, and how are intermediates characterized?

The synthesis typically involves multi-step functionalization of benzimidazole precursors. For example:

  • Step 1 : Functionalization of silica-based supports (e.g., SBA-15) with silane agents like (3-iodopropyl)trimethoxysilane, followed by grafting of 1-(1H-benzo[d]imidazol-2-yl)guanidine to create a reactive scaffold .
  • Step 2 : Hydroxylation via controlled oxidation of alkyl chains. Ruthenium catalysts (e.g., [Ru(bpbp)(pydic)]) with hydrogen peroxide in aqueous media at 50°C can oxidize alcohol groups to hydroxyls while preserving the benzimidazole core .
  • Characterization : Intermediates are validated via FT-IR (S-H/N-H stretches at 2600–3400 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ7–8 ppm; hydroxyls at δ3–5 ppm), and ESI-MS for molecular ion confirmation .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Key analytical workflows include:

  • ¹H NMR : Aromatic protons from the benzimidazole ring appear as doublets or multiplets (δ7.2–8.1 ppm), while hydroxyl protons (hexane chain) show broad peaks at δ3.0–5.0 ppm .
  • FT-IR : Hydroxyl groups exhibit strong O-H stretches (~3200–3500 cm⁻¹); benzimidazole C=N/C-N vibrations appear at 1500–1600 cm⁻¹ .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve hydroxylated derivatives, while high-resolution MS confirms molecular formulas (e.g., [M+H]+ for C₁₃H₁₈N₂O₆: calculated 322.11, observed 322.09) .

Advanced Research Questions

Q. How does the hydroxylation pattern influence catalytic activity in cross-coupling reactions?

The hexaol derivative’s hydroxyl groups enhance metal coordination and substrate adsorption in catalytic systems. For example:

  • In Suzuki-Miyaura reactions, palladium immobilized on benzimidazole-functionalized SBA-15 shows higher turnover frequencies (TOF > 500 h⁻¹) compared to non-hydroxylated analogs, likely due to improved Pd²⁺ stabilization via hydroxyl-metal interactions .
  • Competitive experiments with substituted aryl halides reveal steric effects: ortho-substituted substrates yield lower conversions (≤70%) versus para-substituted analogs (≥90%), suggesting hydroxyl spacing optimizes catalytic pockets .

Q. What computational methods are used to predict structure-activity relationships for biological applications?

  • Density Functional Theory (DFT) : B3LYP/6-31G* optimizations reveal charge distribution trends; the benzimidazole ring’s electron-deficient regions (MEP < −50 kcal/mol) correlate with antimicrobial activity by targeting bacterial membrane proteins .
  • Molecular Docking : AutoDock Vina simulations with α-amylase (PDB: 1B2Y) show the hexaol derivative binds to the active site (ΔG = −9.2 kcal/mol) via hydrogen bonds with Asp300 and His305, explaining its α-glucosidase inhibition (IC₅₀ = 12.3 µM) .

Q. How can contradictory data in antimicrobial assays be resolved?

Discrepancies in MIC values (e.g., 4–32 µg/mL against E. coli) may arise from:

  • Strain Variability : Use standardized CLSI protocols with ATCC reference strains.
  • Solubility Effects : Hydroxyl-rich structures require DMSO co-solvents (>10% v/v), which may inhibit growth. Validate via broth microdilution with solvent controls .
  • Synergistic Combinations : Pairing with β-lactams (e.g., ampicillin) reduces MICs by 4–8×, suggesting efflux pump inhibition .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH Buffering : At pH 7.4, the hexaol chain forms intramolecular H-bonds, reducing hydrolysis (t₁/₂ > 24 hrs vs. t₁/₂ = 2 hrs at pH 1.2) .
  • Microencapsulation : PLGA nanoparticles (150 nm, PDI < 0.2) improve plasma stability (AUC 2.5× higher than free drug) and target tumor tissues via EPR effects .

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